molecular formula C12H9BrMg B3286255 2-Biphenylmagnesium bromide CAS No. 82214-69-5

2-Biphenylmagnesium bromide

Cat. No.: B3286255
CAS No.: 82214-69-5
M. Wt: 257.41 g/mol
InChI Key: BQVOYNVIWKWAIN-UHFFFAOYSA-M
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Description

2-Biphenylmagnesium bromide is an organometallic compound with the molecular formula C12H9MgBr. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to introduce the biphenyl moiety into various organic molecules, making it a versatile reagent in the synthesis of complex organic compounds.

Mechanism of Action

Target of Action

2-Biphenylmagnesium bromide is an organometallic compound that primarily targets electrophilic carbon atoms within organic molecules . This compound is a Grignard reagent, a class of reagents known for their potent nucleophilic properties .

Mode of Action

The mode of action of this compound involves the formation of a Grignard reagent . This reagent is highly nucleophilic, meaning it donates electron pairs to form covalent bonds. It selectively targets electrophilic (electron-deficient) carbon atoms within organic molecules, thereby facilitating the creation of new carbon-carbon bonds .

Biochemical Pathways

As a grignard reagent, it is known to participate in various organic synthesis reactions, leading to the formation of a wide range of organic compounds . These compounds can then participate in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds within organic molecules . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and natural products . The specific molecular and cellular effects would depend on the nature of these resulting compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure conditions, and the nature of the solvent used. For instance, it is typically used in solution form, with diethyl ether being a common solvent . The specific environmental conditions can significantly impact the reactivity and selectivity of the Grignard reagent.

Preparation Methods

2-Biphenylmagnesium bromide can be prepared through the reaction of 2-bromobiphenyl with magnesium in the presence of an organic solvent such as diethyl ether or tetrahydrofuran. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:

C12H9Br+MgC12H9MgBr\text{C}_{12}\text{H}_{9}\text{Br} + \text{Mg} \rightarrow \text{C}_{12}\text{H}_{9}\text{MgBr} C12​H9​Br+Mg→C12​H9​MgBr

In industrial settings, the preparation of this compound follows similar principles but is scaled up to accommodate larger production volumes. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Biphenylmagnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in halogen-metal exchange reactions.

    Coupling Reactions: It is used in cross-coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.

Common reagents and conditions used in these reactions include solvents like diethyl ether or tetrahydrofuran, and catalysts such as palladium or nickel. The major products formed from these reactions are often complex organic molecules with biphenyl structures.

Scientific Research Applications

2-Biphenylmagnesium bromide has numerous applications in scientific research:

    Organic Synthesis: It is used to synthesize pharmaceuticals, agrochemicals, and natural products.

    Material Science: It aids in the development of novel materials like polymers and liquid crystals.

    Medicinal Chemistry: It is employed in the synthesis of biologically active compounds.

    Industrial Chemistry: It is used in the production of fine chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

2-Biphenylmagnesium bromide can be compared with other Grignard reagents such as phenylmagnesium bromide and 4-biphenylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to its ability to introduce the biphenyl moiety, which is valuable in the synthesis of biaryl compounds.

Similar Compounds

  • Phenylmagnesium bromide
  • 4-Biphenylmagnesium bromide
  • 2-Bromobiphenyl

These compounds are used in similar types of reactions but differ in the specific structures they introduce into the target molecules.

Properties

IUPAC Name

magnesium;phenylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVOYNVIWKWAIN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82214-69-5
Record name 2-Biphenylmagnesium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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